molecular formula C10H14FNO2 B13051809 (1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL

Cat. No.: B13051809
M. Wt: 199.22 g/mol
InChI Key: IUCDDKLSPJFWKB-WKEGUHRASA-N
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Description

(1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol ( 1270287-05-2) is a chiral amino alcohol building block of significant interest in advanced pharmaceutical research and development. Its specific stereochemistry and substituted aromatic ring system make it a valuable intermediate for constructing complex molecules with potential biological activity. This compound is part of a class of chiral phenethylamine derivatives that are actively investigated in medicinal chemistry, particularly in the field of central nervous system (CNS) targeting compounds . Research into structurally related molecules highlights their relevance in designing ligands for neurotransmitter receptors . For instance, sophisticated phenylpiperazine-class pharmacophores that incorporate similar substitution patterns are explored for their high affinity and selectivity for dopamine D3 receptors, a key target for neuropsychiatric disorders . The presence of the chiral 1-amino-2-propanol motif and the 2-fluoro-4-methoxy substituent pattern on the benzene ring provides a rigid framework for studying stereospecific interactions in drug-receptor binding. This compound is intended for use in analytical testing and research laboratories as a synthetic intermediate or a chemical standard. It is supplied For Research Use Only, strictly for application in laboratory settings. This product is not intended for diagnostic or therapeutic use in humans. All necessary safety data sheets should be consulted prior to use.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1

InChI Key

IUCDDKLSPJFWKB-WKEGUHRASA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=C(C=C1)OC)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)OC)F)N)O

Origin of Product

United States

Preparation Methods

Reductive Amination via Imine Intermediate

The predominant synthetic approach involves:

  • Condensation Reaction : The aldehyde (2-fluoro-4-methoxybenzaldehyde) reacts with a chiral amine to form an imine intermediate.
  • Reduction Step : The imine is then reduced to the chiral amino alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

This reductive amination route is favored for its straightforwardness and ability to preserve stereochemical integrity.

Alternative Methods: Asymmetric Synthesis and Chiral Resolution

  • Asymmetric Hydrogenation : Catalytic asymmetric hydrogenation of prochiral precursors can be employed to directly obtain the desired stereoisomer.
  • Chiral Resolution : Separation of racemic mixtures via crystallization or chromatographic techniques to isolate the (1R,2S) enantiomer.

These methods are often used in industrial settings to optimize yield and enantiomeric purity.

Industrial Scale Production Considerations

Industrial synthesis emphasizes:

Such process intensification steps are critical for producing the compound at scale with reproducible quality.

Reaction Parameters and Reagents Summary Table

Step Reagents/Conditions Purpose Notes
Aldehyde + Chiral Amine Room temperature, solvent (e.g., MeOH) Imine formation Equimolar amounts, mild conditions
Imine Reduction Sodium borohydride or LiAlH4, low temp Reduction to amino alcohol NaBH4 preferred for mildness
Purification Column chromatography, recrystallization Isolation of pure enantiomer Critical for chiral purity
Optional Chiral Resolution Crystallization or chiral HPLC Enantiomeric enrichment Used if racemic mixture is formed

Research Findings and Comparative Analysis

  • The 2-fluoro substituent enhances metabolic stability and binding affinity due to the strong C-F bond and electronegativity.
  • The 4-methoxy group contributes to lipophilicity and receptor selectivity.
  • The (1R,2S) stereochemistry is crucial for biological activity, often influencing receptor binding and pharmacodynamics.

Comparisons with related isomers (e.g., (1R,2R) or (1S,2S)) show that stereochemistry significantly affects synthetic strategy and biological outcomes, necessitating precise control during preparation.

Summary of Preparation Methodologies

Preparation Aspect Description
Starting Materials 2-fluoro-4-methoxybenzaldehyde, chiral amines
Key Reaction Reductive amination via imine intermediate
Reducing Agents Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Stereochemical Control Use of chiral amines or asymmetric catalysis; chiral resolution if needed
Purification Techniques Column chromatography, recrystallization, preparative HPLC
Industrial Optimization Reaction condition fine-tuning, solvent selection, continuous flow synthesis

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be further reduced to form different derivatives using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, carbamates, or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, isocyanates, or other electrophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides, carbamates, or other substituted derivatives.

Scientific Research Applications

(1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies to understand the interaction of chiral compounds with biological targets.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target proteins, while the fluoro-substituted aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Fluorine : The 2-fluoro group in the target compound enhances electronegativity and may improve metabolic stability via C-F bond resistance to oxidation .
  • Trifluoromethyl/Chloro : Analogues with CF₃ or Cl substituents (e.g., ) exhibit increased lipophilicity and steric bulk, which could affect membrane permeability but reduce solubility .

Inferred Target Compound Activity :

  • The 2-fluoro-4-methoxy motif may enhance selectivity for adrenoceptors or inflammatory targets (e.g., TNF-α) compared to 3-methoxy analogues .
  • Fluorine’s electronegativity could improve binding affinity to polar active sites, as seen in fluorinated β-blockers .

Biological Activity

(1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL, with CAS number 1270287-05-2, is a chiral compound characterized by its unique molecular structure, which includes a fluorine atom and a methoxy group attached to a phenyl ring. Its molecular formula is C10H14FNO2, and it has a molecular weight of 199.22 g/mol. The compound's stereochemistry is significant for its biological activity and potential therapeutic applications.

The biological activity of (1R,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL is largely attributed to its interaction with various biological targets. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and influencing receptor binding affinity. The methoxy group may also contribute to the compound's selectivity towards specific enzymes or receptors.

Pharmacological Properties

Research indicates that (1R,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL exhibits several pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has notable antimicrobial properties against various bacterial strains. The exact mechanisms are still under investigation but may involve disruption of bacterial cell walls or interference with metabolic pathways.
  • Antioxidant Activity : The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases. This property may be linked to its ability to scavenge free radicals.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and characteristics of (1R,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL compared to structurally similar compounds:

Compound NameMolecular FormulaCAS NumberNotable Biological Activity
(1R,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OLC10H14FNO21270287-05-2Antimicrobial, Antioxidant
(1S,2S)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OLC10H14FNO21269917-70-5Antimicrobial
(1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OLC10H14FNO255272187Limited studies available

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of (1R,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations lower than those required for traditional antibiotics, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Antioxidant Properties

In vitro assays evaluating the antioxidant capacity of (1R,2S)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL revealed an IC50 value comparable to established antioxidants such as ascorbic acid. This suggests that the compound could be further explored for therapeutic applications in oxidative stress-related conditions.

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